5-Bromo-4-(cyclopentyloxy)thiophene-2-carboxylic acid
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Overview
Description
5-Bromo-4-(cyclopentyloxy)thiophene-2-carboxylic acid: is an organic compound that belongs to the class of thiophene carboxylic acids. Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics. The presence of a bromine atom and a cyclopentyloxy group in the molecule makes it a valuable intermediate for the synthesis of more complex compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(cyclopentyloxy)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of thiophene derivatives followed by the introduction of the cyclopentyloxy group. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The cyclopentyloxy group can be introduced through nucleophilic substitution reactions using cyclopentanol and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(cyclopentyloxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-(cyclopentyloxy)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives used in organic synthesis and catalysis.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of organic semiconductors and materials for electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 5-Bromo-4-(cyclopentyloxy)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the cyclopentyloxy group can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved can vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxylic acid: A similar compound with a bromine atom at the 5-position but lacking the cyclopentyloxy group.
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Another thiophene derivative with different substituents, used in various synthetic applications.
Uniqueness
The uniqueness of 5-Bromo-4-(cyclopentyloxy)thiophene-2-carboxylic acid lies in the presence of both the bromine atom and the cyclopentyloxy group, which can significantly influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C10H11BrO3S |
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Molecular Weight |
291.16 g/mol |
IUPAC Name |
5-bromo-4-cyclopentyloxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H11BrO3S/c11-9-7(5-8(15-9)10(12)13)14-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13) |
InChI Key |
NDDQRULCNHTHDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=C(SC(=C2)C(=O)O)Br |
Origin of Product |
United States |
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